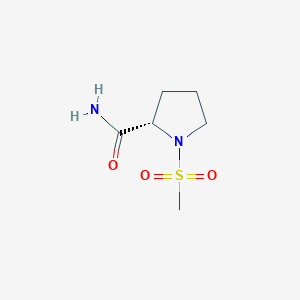![molecular formula C7H4F3N3 B3109271 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine CAS No. 1710201-89-0](/img/structure/B3109271.png)
6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Overview
Description
6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metalation reaction, where a trifluoromethylating agent is used to introduce the trifluoromethyl group under controlled conditions . Another approach involves the simultaneous vapor-phase chlorination and fluorination at high temperatures using transition metal-based catalysts such as iron fluoride .
Industrial Production Methods
Industrial production of 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine often employs high-temperature reactions with transition metal catalysts to achieve efficient and scalable synthesis. The use of vapor-phase reactions allows for the production of this compound in good yields, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazo[4,5-b]pyridine derivatives, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring .
Scientific Research Applications
6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can act on peripheral sites to modulate the activity of components of the sympathetic nervous system, leading to various pharmacological effects . The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Chloro-bis(trifluoromethyl)pyridine: Similar in structure but with additional chlorine atoms.
Fluorinated Quinolines: Share the fluorine and pyridine structure but differ in the core framework.
Trifluoromethylpyridine: A simpler structure with only the trifluoromethyl group attached to the pyridine ring.
Uniqueness
6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is unique due to its imidazo[4,5-b]pyridine core combined with the trifluoromethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)4-1-5-6(11-2-4)13-3-12-5/h1-3H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPHRTMJMRXCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B3109195.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3109200.png)










